7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Overview
Description
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an allyloxy group at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Allylation: The chromene derivative undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The allylated product is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Epoxides: Formed from oxidation of the allyloxy group.
Alcohols: Formed from reduction of the keto group.
Substituted Chromenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 7-Methoxy-4-methylcoumarin
- 7-Ethoxy-4-methylcoumarin
Comparison:
- Structural Differences: The presence of different substituents at the 7th position (allyloxy vs. hydroxy, methoxy, ethoxy) and the carboxylic acid group at the 4th position make 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid unique.
- Biological Activity: The unique substituents can lead to different biological activities and pharmacological profiles, making this compound distinct in its potential applications.
Properties
IUPAC Name |
2-oxo-7-prop-2-enoxychromene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-2-5-17-8-3-4-9-10(13(15)16)7-12(14)18-11(9)6-8/h2-4,6-7H,1,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLSMGOMLUZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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